molecular formula C11H14ClN B12986863 (S)-2-(3-Chloro-4-methylphenyl)pyrrolidine

(S)-2-(3-Chloro-4-methylphenyl)pyrrolidine

Cat. No.: B12986863
M. Wt: 195.69 g/mol
InChI Key: DXYRIQWVWKQLKQ-NSHDSACASA-N
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Description

(S)-2-(3-Chloro-4-methylphenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with a 3-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-4-methylbenzaldehyde and pyrrolidine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in solvents like ethanol or tetrahydrofuran at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis may involve:

    Catalytic Hydrogenation: Using a palladium or platinum catalyst to reduce the imine intermediate.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated pyrrolidine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Ligand Design: Employed in the design of chiral ligands for asymmetric catalysis.

Biology

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.

Medicine

    Drug Development: Explored as a scaffold for developing new therapeutic agents, including anti-inflammatory and analgesic drugs.

Industry

    Material Science: Utilized in the synthesis of novel polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (S)-2-(3-Chloro-4-methylphenyl)pyrrolidine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the 3-chloro-4-methylphenyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-Chloro-4-methylphenyl)pyrrolidine: The enantiomer of the compound, which may exhibit different biological activities and properties.

    2-(3-Chloro-4-methylphenyl)pyrrolidine: The racemic mixture, which lacks the chiral specificity of the (S)-enantiomer.

    2-(3-Chlorophenyl)pyrrolidine: A similar compound without the methyl group, which may have different chemical and biological properties.

Uniqueness

(S)-2-(3-Chloro-4-methylphenyl)pyrrolidine is unique due to its chiral nature, which can impart specific stereochemical properties that are crucial in asymmetric synthesis and drug design. The presence of both the chloro and methyl groups on the phenyl ring can also influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(2S)-2-(3-chloro-4-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m0/s1

InChI Key

DXYRIQWVWKQLKQ-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H]2CCCN2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCN2)Cl

Origin of Product

United States

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